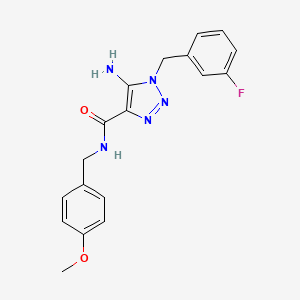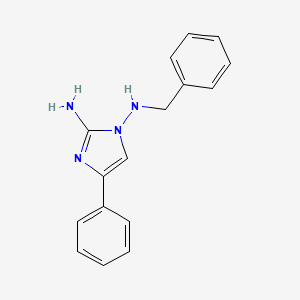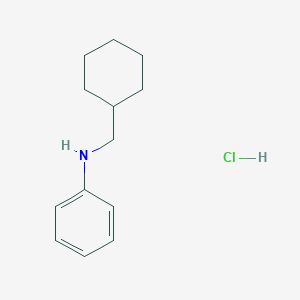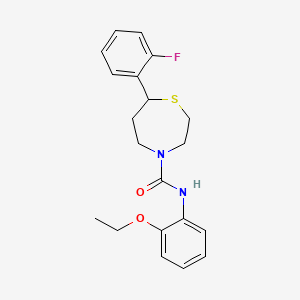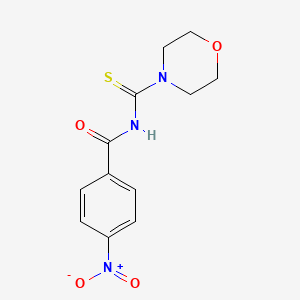![molecular formula C15H17BrN4 B2523219 N-[(2-bromophenyl)methyl]-N-methyl-1-(pyrazin-2-yl)azetidin-3-amine CAS No. 2380058-97-7](/img/structure/B2523219.png)
N-[(2-bromophenyl)methyl]-N-methyl-1-(pyrazin-2-yl)azetidin-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(2-bromophenyl)methyl]-N-methyl-1-(pyrazin-2-yl)azetidin-3-amine is a synthetic organic compound that belongs to the class of azetidines. Azetidines are four-membered nitrogen-containing heterocycles known for their diverse biological activities and applications in medicinal chemistry. This compound is characterized by the presence of a bromophenyl group, a pyrazinyl group, and an azetidine ring, making it a unique and potentially valuable molecule for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-bromophenyl)methyl]-N-methyl-1-(pyrazin-2-yl)azetidin-3-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Bromophenyl Group: The bromophenyl group can be introduced via a nucleophilic substitution reaction using 2-bromobenzyl chloride and a suitable nucleophile.
Attachment of the Pyrazinyl Group: The pyrazinyl group can be attached through a coupling reaction, such as Suzuki-Miyaura coupling, using pyrazinyl boronic acid and a palladium catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-[(2-bromophenyl)methyl]-N-methyl-1-(pyrazin-2-yl)azetidin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce reduced amine derivatives.
Scientific Research Applications
N-[(2-bromophenyl)methyl]-N-methyl-1-(pyrazin-2-yl)azetidin-3-amine has several scientific research applications, including:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential pharmaceutical agents targeting various diseases.
Biological Studies: It can be employed in biological assays to study its effects on different biological pathways and targets.
Chemical Research: The compound can serve as a model compound for studying reaction mechanisms and developing new synthetic methodologies.
Industrial Applications: It may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(2-bromophenyl)methyl]-N-methyl-1-(pyrazin-2-yl)azetidin-3-amine involves its interaction with specific molecular targets and pathways. The bromophenyl and pyrazinyl groups may contribute to its binding affinity and selectivity towards certain enzymes or receptors. The azetidine ring can enhance the compound’s stability and bioavailability. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action .
Comparison with Similar Compounds
Similar Compounds
N-[(2-bromophenyl)methyl]pyrazin-2-amine: This compound shares the bromophenyl and pyrazinyl groups but lacks the azetidine ring.
(2-bromophenyl)methylamine: This compound contains the bromophenyl group but has a different amine structure.
Uniqueness
N-[(2-bromophenyl)methyl]-N-methyl-1-(pyrazin-2-yl)azetidin-3-amine is unique due to the presence of the azetidine ring, which can impart distinct chemical and biological properties. The combination of the bromophenyl, pyrazinyl, and azetidine moieties makes it a versatile compound for various applications .
Properties
IUPAC Name |
N-[(2-bromophenyl)methyl]-N-methyl-1-pyrazin-2-ylazetidin-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17BrN4/c1-19(9-12-4-2-3-5-14(12)16)13-10-20(11-13)15-8-17-6-7-18-15/h2-8,13H,9-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHQKDDKMIVNVEL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1Br)C2CN(C2)C3=NC=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17BrN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(2,3-dimethylphenyl)-2-(2,4-dioxo-3-(pyridin-3-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2523136.png)
![1-(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-3-(2-(tert-butyl)-4-methylphenoxy)propan-2-ol dihydrochloride](/img/structure/B2523137.png)
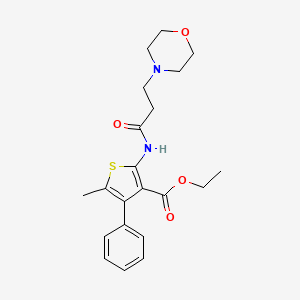
![1-benzyl-4-[2-(3,4-dimethylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]piperazine](/img/structure/B2523140.png)

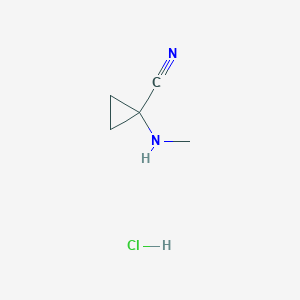
![6-chloro-3-cyclopentyl-3,4-dihydro-2H-[1,3]oxazino[5,6-h]quinoline](/img/structure/B2523146.png)
![Methyl 3-[3-(methylamino)piperidin-1-yl]propanoate;dihydrochloride](/img/structure/B2523149.png)
![2-methyl-N-[1-(2-methylpropyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl]propanamide](/img/structure/B2523151.png)
